molecular formula C26H35NO4 B13441366 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid

Cat. No.: B13441366
M. Wt: 425.6 g/mol
InChI Key: XGHMZCHFAYDLGS-UHFFFAOYSA-N
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Description

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid is a complex organic compound that belongs to the family of benzoic acids This compound is characterized by its unique structure, which includes a diisopropylamino group, a phenylpropyl group, and an isobutyryloxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the 1-phenylpropyl intermediate through a Friedel-Crafts alkylation reaction.

    Introduction of the Diisopropylamino Group: The phenylpropyl intermediate is then reacted with diisopropylamine under appropriate conditions to introduce the diisopropylamino group.

    Esterification: The resulting compound undergoes esterification with isobutyric anhydride to form the isobutyryloxy group.

    Final Assembly: The final step involves the coupling of the intermediate with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The diisopropylamino group may interact with receptors or enzymes, modulating their activity. The phenylpropyl and isobutyryloxy groups contribute to the compound’s overall binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds such as salicylic acid and benzyl benzoate share structural similarities with 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acid.

    Phenylpropyl Compounds: Compounds like phenylpropanolamine and phenylpropylamine have similar phenylpropyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and potential applications that are distinct from other similar compounds. The presence of the diisopropylamino group, in particular, may enhance its biological activity and specificity.

Properties

IUPAC Name

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4/c1-17(2)26(30)31-24-13-12-21(25(28)29)16-23(24)22(20-10-8-7-9-11-20)14-15-27(18(3)4)19(5)6/h7-13,16-19,22H,14-15H2,1-6H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHMZCHFAYDLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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